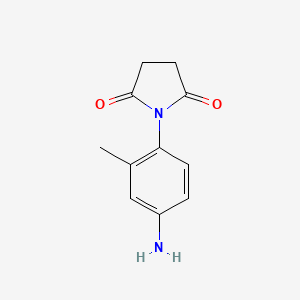

1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

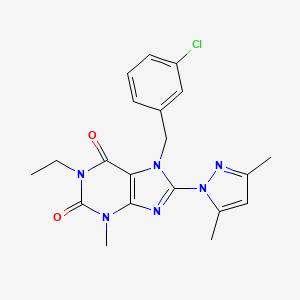

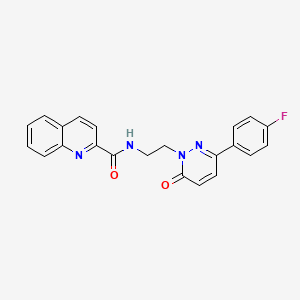

“1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione” is an organic compound with a molecular weight of 204.23 . It’s a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound is used in various organic syntheses .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through different strategies . One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . A new diazo derivative of a pyrrolidine-2,5-dione has been prepared by coupling the previously reported N-arylsuccinimid precursor with aryldiazonium ion of aniline .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a 4-amino-2-methylphenyl group .Chemical Reactions Analysis

Pyrrolidine derivatives, including “this compound”, are known for their versatility in chemical reactions . They can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione has been a focus in the synthesis of various derivatives due to its structural relevance. For instance, it has been involved in the efficient one-pot synthesis of Nα-urethane-protected β- and γ-amino acids, showcasing its adaptability in creating compounds with excellent yields and purities (Cal et al., 2012). Furthermore, this compound is crucial in the synthesis of dipeptide analogues, which adopt a linear, extended conformation, indicating its potential in peptide and protein synthesis (Hosseini et al., 2006).

Computational and Vibrational Analysis

Remarkably, this compound has been at the center of computational studies. For example, a computational perspective on the equilibrium geometry, vibrational spectra, and electronic structure of its derivatives revealed its effectiveness in antioxidant activity. Such studies, involving FT-IR, FT-Raman spectra, and NBO analysis, provide profound insights into the bonding and hybridization nature of this compound (Boobalan et al., 2014).

Multicomponent Synthesis

This compound is also instrumental in multicomponent synthesis. The compound has been used in a multicomponent synthesis approach leading to 3,4-disubstituted N-aminopyrrolidine-2,5-diones, yielding products diastereoselectively under mild conditions. Such syntheses further demonstrate the compound's versatility in creating complex molecular structures (Adib et al., 2011).

Inhibitory and Bioactive Properties

Additionally, derivatives of this compound, such as 1H-pyrrole-2,5-dione derivatives, have shown significant inhibitory action against the corrosion of carbon steel. This finding hints at its potential in industrial applications, particularly in corrosion inhibition. The adsorption mechanism insights and thermodynamic data gleaned from these studies are invaluable (Zarrouk et al., 2015).

Wirkmechanismus

Target of Action

Pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases

Mode of Action

Compounds with the pyrrolidine-2,5-dione scaffold are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Without specific information on “1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione”, it’s difficult to say which biochemical pathways it might affect. Pyrrolidine-2,5-dione derivatives have been found to interact with a variety of biochemical pathways .

Result of Action

Compounds with the pyrrolidine-2,5-dione scaffold have been found to have a variety of biological activities .

Eigenschaften

IUPAC Name |

1-(4-amino-2-methylphenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11(13)15/h2-3,6H,4-5,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJIDSGEYCYJHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-benzylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2439663.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2439664.png)

![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2439666.png)

![N-(3-ethylphenyl)-2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2439668.png)

![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone](/img/structure/B2439669.png)

![N-cyclopropyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2439677.png)